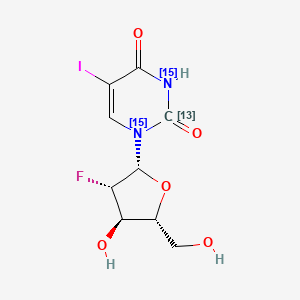
Fialuridine-15N2,13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fialuridine-15N2,13C is a nucleoside analog with antiviral properties, specifically targeting hepatitis B virus. It is a modified version of fialuridine, incorporating isotopes of nitrogen and carbon, which makes it useful in various research applications, particularly in the field of proteomics .
準備方法
The synthesis of Fialuridine-15N2,13C involves the incorporation of isotopically labeled nitrogen and carbon into the fialuridine molecule. The synthetic route typically starts with the preparation of the labeled pyrimidine base, followed by the attachment of the sugar moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions . Industrial production methods are similar but scaled up to meet the demand for research purposes.
化学反応の分析
Fialuridine-15N2,13C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
Fialuridine-15N2,13C is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Researchers use it to investigate the mechanisms of viral replication and the effects of antiviral agents.
Medicine: It is employed in the development and testing of new antiviral drugs, especially for hepatitis B.
Industry: The compound is used in the production of diagnostic tools and in the study of drug metabolism.
作用機序
Fialuridine-15N2,13C exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. It is incorporated into the viral DNA by the viral polymerase, leading to chain termination and preventing the virus from replicating. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .
類似化合物との比較
Fialuridine-15N2,13C is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:
Fialuridine: The non-labeled version of the compound.
Lamivudine: Another nucleoside analog used to treat hepatitis B.
Entecavir: A more potent antiviral agent for hepatitis B.
This compound stands out due to its specific application in research involving isotopic tracing and its effectiveness in studying viral replication mechanisms .
特性
分子式 |
C9H10FIN2O5 |
|---|---|
分子量 |
375.07 g/mol |
IUPAC名 |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i9+1,12+1,13+1 |
InChIキー |
IPVFGAYTKQKGBM-FALYIKKFSA-N |
異性体SMILES |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
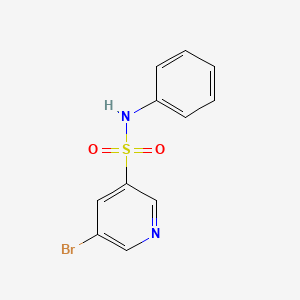
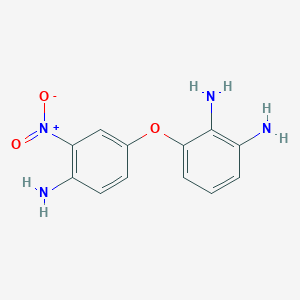
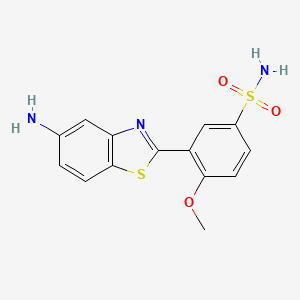
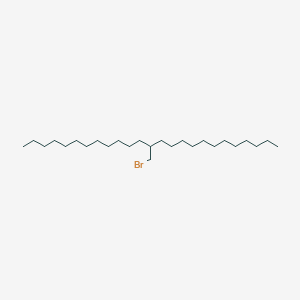
![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
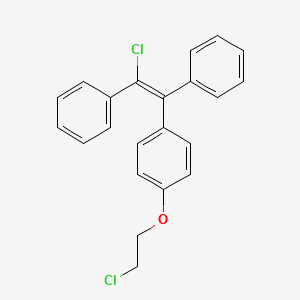
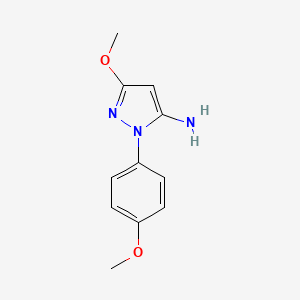
![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
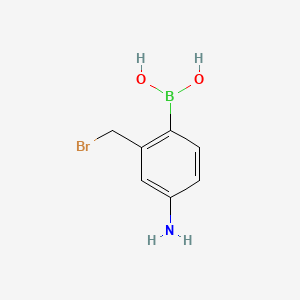
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
